Product packaging for sodium;2,4-difluorobenzoate(Cat. No.:)

sodium;2,4-difluorobenzoate

Cat. No.: B7768402
M. Wt: 180.08 g/mol
InChI Key: ZNMYMPIKSTUKOB-UHFFFAOYSA-M
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Description

Sodium;2,4-difluorobenzoate is a useful research compound. Its molecular formula is C7H3F2NaO2 and its molecular weight is 180.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2NaO2 B7768402 sodium;2,4-difluorobenzoate

Properties

IUPAC Name

sodium;2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMYMPIKSTUKOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Flourishing Field of Fluorine in Aromatic Systems: a Historical Perspective

The journey of fluorine in organic chemistry began over a century ago, marked by early, often challenging, attempts at fluorination. researchgate.net Initial efforts to directly fluorinate aromatic compounds with elemental fluorine were frequently met with explosive reactions and the formation of undesirable tarry products. nih.gov A significant breakthrough came in 1927 with the Schiemann reaction, which provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium fluoroborates. nih.gov Another pivotal development was the Halex (halogen exchange) process, reported by Gottlieb in 1936, which utilized potassium fluoride (B91410) to replace other halogens on an aromatic ring with fluorine. nih.gov

The post-war era saw a surge in the development of new fluorinating agents, moving from hazardous and corrosive reagents like hydrofluoric acid to safer, more manageable bench-stable options. chinesechemsoc.org This has led to what many consider a "golden age" of fluorine chemistry, with the development of a diverse toolkit of electrophilic and nucleophilic fluorinating agents. chinesechemsoc.orgbeilstein-journals.org The advent of transition-metal-catalyzed reactions has further revolutionized the field, enabling the direct and selective fluorination of C-H bonds, a previously formidable challenge. chinesechemsoc.orgacs.org These advancements have made a wide array of fluorinated aromatic compounds, including fluorinated benzoates, readily accessible for academic and industrial research. chinesechemsoc.org

Unraveling the Impact of Fluorine: Theoretical Frameworks and Structural Insights

The introduction of fluorine atoms into a benzoate (B1203000) structure dramatically alters its electronic and steric properties, influencing its reactivity and intermolecular interactions. Understanding these effects is crucial for the rational design of molecules with desired functionalities.

The influence of fluorine on the crystal packing of benzoate derivatives is another area of active research. Crystallographic studies have shown that fluorination can enforce a rigid molecular shape, which in turn dictates how the molecules arrange themselves in the solid state. psu.edu This has significant implications for materials science, where crystal engineering is used to design materials with specific optical or electronic properties.

Broadening Horizons: Advanced Research Applications of Fluorinated Benzoic Acid Derivatives

Precursor Synthesis: Advanced Routes to 2,4-Difluorobenzoic Acid

The industrial production of 2,4-difluorobenzoic acid has evolved from traditional methods to more advanced and environmentally conscious pathways.

Oxidation Pathways (e.g., from Dinitrotoluene Precursors)

A significant route for the synthesis of 2,4-difluorobenzoic acid begins with 2,4-dinitrotoluene (B133949) (DNT). google.com This process involves the oxidation of DNT to form 2,4-dinitrobenzoic acid, which is then subjected to fluorination. google.com

Historically, oxidizing agents such as potassium dichromate (K₂Cr₂O₇) or potassium permanganate (B83412) were employed for the oxidation of DNT. google.com However, due to the environmental concerns associated with heavy metals, newer methods have been developed. A more recent and optimized process utilizes hydrogen peroxide as the oxidant in the presence of manganese dioxide as a catalyst. google.com This method involves heating a mixture of 2,4-dinitrotoluene and distilled water, followed by the addition of hydrogen peroxide and manganese dioxide, leading to a more efficient and environmentally friendly reaction. google.com

Table 1: Comparison of Oxidation Methods for 2,4-Dinitrotoluene

Oxidizing AgentCatalystKey AdvantagesReference
Hydrogen PeroxideManganese DioxideImproved reaction efficiency, shorter process time, environmentally friendly. google.com
Potassium Dichromate-Traditional method.
Potassium Permanganate-An older, established method. google.com

Hydrolysis of 2,4-Difluorobenzonitrile (B34149)

Another important pathway to 2,4-difluorobenzoic acid is through the hydrolysis of 2,4-difluorobenzonitrile. chemicalbook.com This reaction can be carried out under various conditions, including in an acidic aqueous medium. google.com

A notable advancement in this area is the use of ionic liquids as catalysts. For instance, the use of 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄) has been shown to facilitate the hydrolysis of aromatic nitriles to their corresponding carboxylic acids with high yields (often exceeding 90%). chemicalbook.com This "green chemistry" approach offers the advantage of a recyclable catalyst, as the ionic liquid can be recovered and reused multiple times without a significant loss of activity. chemicalbook.com

Chlorination and Halogenation of Difluorobenzoic Acid

While not a direct synthesis of 2,4-difluorobenzoic acid itself, the halogenation of the difluorobenzoic acid ring is a critical step for creating various functionalized derivatives. For example, the synthesis of 5-bromo-2,4-difluorobenzoic acid is achieved by reacting 2,4-difluorobenzoic acid with a brominating agent like N-bromosuccinimide in sulfuric acid. google.com

Similarly, chlorination can be performed to introduce chlorine atoms onto the aromatic ring. The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a valuable intermediate for certain pharmaceuticals, starts from 4-chloro-3,5-difluorobenzonitrile, which undergoes a sequence of reactions including hydrolysis, nitration, reduction, and ultimately chlorination via a diazotization reaction. researchgate.netresearchgate.net Direct chlorination of 2-chloro-4,5-difluorobenzoic acid using chlorine in the presence of iodine and chlorosulfonic acid has also been reported. google.com

Esterification and Derivative Synthesis from 2,4-Difluorobenzoic Acid

Once 2,4-difluorobenzoic acid is obtained, it can be readily converted into its ester derivatives, which are also important intermediates. arborpharmchem.com

Preparation of Methyl 2,4-Difluorobenzoate

Methyl 2,4-difluorobenzoate is commonly synthesized through the esterification of 2,4-difluorobenzoic acid with methanol (B129727). arborpharmchem.comchemicalbook.comsimsonpharma.com A typical procedure involves first converting the carboxylic acid to its more reactive acid chloride, 2,4-difluorobenzoyl chloride, followed by reaction with methanol to form the methyl ester. arborpharmchem.com An alternative, highly efficient method involves the use of (trimethylsilyl)diazomethane in a mixture of dichloromethane (B109758) and methanol, which can lead to quantitative yields in a short reaction time.

Synthesis of Ethyl 2,4-Difluorobenzoate

The synthesis of ethyl 2,4-difluorobenzoate follows a similar logic to its methyl counterpart, involving the esterification of 2,4-difluorobenzoic acid with ethanol (B145695). cymitquimica.comchemimpex.com This process yields a colorless to pale yellow liquid with a characteristic pleasant odor. cymitquimica.com The presence of the two fluorine atoms on the benzene (B151609) ring enhances the compound's lipophilicity, a property that is often desirable in medicinal chemistry and agrochemical applications. cymitquimica.comchemimpex.com

Table 2: Physical Properties of 2,4-Difluorobenzoic Acid Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
Methyl 2,4-DifluorobenzoateC₈H₆F₂O₂172.13128-129Clear liquid
Ethyl 2,4-DifluorobenzoateC₉H₈F₂O₂186.1688 (at 8 mmHg)Light orange to yellow to green clear liquid

Formation of Phenacyl and Pyridacyl Esters

The synthesis of phenacyl esters from carboxylic acids is a well-established method, often utilized for the protection of the carboxylic acid functionality or for the preparation of crystalline derivatives for identification purposes. unishivaji.ac.inacs.org A general approach involves the reaction of the sodium salt of the carboxylic acid with a phenacyl halide, such as phenacyl bromide. This reaction can be carried out in a two-phase system (e.g., chloroform/water) in the presence of a phase-transfer catalyst like a mixture of tetrabutylammonium (B224687) bromide and dibenzo- ontosight.ai-crown-6 to facilitate the transfer of the carboxylate anion into the organic phase. unishivaji.ac.in

While specific examples detailing the synthesis of phenacyl and pyridacyl esters of 2,4-difluorobenzoic acid are not extensively documented in the provided search results, the general methodologies can be applied. For instance, the reaction of sodium 2,4-difluorobenzoate with phenacyl bromide would be expected to yield the corresponding phenacyl 2,4-difluorobenzoate.

Pyridacyl esters, which contain a pyridine (B92270) ring in the acyl moiety, are also synthesized using similar esterification protocols. acs.org These esters, along with their phenacyl counterparts, have been studied for their photochemical properties, acting as photoremovable protecting groups for carboxylic acids. acs.org The photoreduction of excited phenacyl and pyridacyl esters of benzoic acid in the presence of hydrogen donors leads to the release of the parent carboxylic acid. acs.org

Bromination to Form Methyl 5-Bromo-2,4-Difluorobenzoate

The synthesis of methyl 5-bromo-2,4-difluorobenzoate is a key transformation for introducing a bromine atom onto the difluorinated benzene ring, providing a handle for further functionalization. uni.lu A common route to this compound involves the bromination of 2,4-difluorobenzoic acid followed by esterification.

One disclosed method for the preparation of high-purity 5-bromo-2,4-difluorobenzoic acid involves reacting 2,4-difluorobenzoic acid with a brominating agent in concentrated sulfuric acid. google.com The crude product is then esterified with an alcohol, purified by rectification, and subsequently hydrolyzed to yield the high-purity acid. google.com Alternatively, direct bromination of 2,4-difluorobenzoic acid with reagents like dibromohydantoin has been reported, with subsequent esterification to the methyl ester. google.com Another approach describes the synthesis of 5-bromo-2,4-difluorobenzoic acid from 2,4-difluorobenzonitrile through bromination and hydrolysis. google.com

A direct synthesis of methyl 5-bromo-2,4-difluorobenzoate has been achieved with a reported yield of 62.3% by reacting the corresponding acid with thionyl chloride at 65°C for one hour. chemicalbook.com

Synthesis of Sodium 2,4-Difluorobenzoate Salt

Sodium 2,4-difluorobenzoate is a stable, water-soluble salt that serves as a versatile intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals. myskinrecipes.comguidechem.com Its preparation is a straightforward acid-base reaction.

The synthesis typically involves the reaction of 2,4-difluorobenzoic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in a suitable solvent, often water or an alcohol. ontosight.ai The general reaction is as follows:

C₇H₄F₂O₂ + NaOH → C₇H₃F₂NaO₂ + H₂O

The resulting salt can then be isolated by evaporation of the solvent. The purity of the final product is largely dependent on the purity of the starting 2,4-difluorobenzoic acid. myskinrecipes.com

Incorporation into Complex Architectures

The 2,4-difluorobenzoate moiety has been incorporated into more complex molecular structures to modulate their biological activity and physicochemical properties.

Integration into Brefeldin A Derivatives

Brefeldin A, a natural macrolactone, has been the subject of extensive derivatization to enhance its cytotoxic activities. nih.govresearchgate.netnih.gov In one study, a series of ester derivatives of Brefeldin A were synthesized, including a derivative incorporating a difluorobenzoate moiety. nih.govresearchgate.netnih.govmdpi.com Specifically, brefeldin A 7-O-2-chloro-4,5-difluorobenzoate was synthesized and showed potent inhibitory effects on the proliferation of human chronic myelogenous leukemia K562 cells. nih.govresearchgate.netnih.govmdpi.com

The general synthetic strategy for these derivatives involves the reaction of Brefeldin A with the corresponding substituted benzoic acid in the presence of a dehydrating agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCl) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Preparation of Aminodifluorobenzoate Esters

Aminodifluorobenzoate esters are valuable building blocks in medicinal chemistry and materials science. A multi-step synthesis for ethyl 4-amino-3,5-difluorobenzoate has been detailed, which can be adapted for other isomers. researchgate.netiucr.orgiucr.org The synthesis starts from 4-bromo-2,6-difluoroaniline, which is converted to 4-amino-3,5-difluorobenzonitrile (B171853) using copper(I) cyanide. iucr.orgrsc.org The nitrile is then hydrolyzed to 4-amino-3,5-difluorobenzoic acid using sodium hydroxide, followed by esterification with ethanol in the presence of sulfuric acid to yield the final ethyl ester. iucr.orgiucr.orgrsc.org

StepReactantsReagentsProductYield
14-bromo-2,6-difluoroanilineCuCN, DMF4-amino-3,5-difluorobenzonitrile72% rsc.org
24-amino-3,5-difluorobenzonitrileNaOH (1M)4-amino-3,5-difluorobenzoic acidQuantitative rsc.org
34-amino-3,5-difluorobenzoic acidEthanol, H₂SO₄Ethyl 4-amino-3,5-difluorobenzoate73% rsc.org

Derivatization to Azobenzene (B91143) Compounds

Fluorinated azobenzene derivatives are of interest for their photoswitchable properties. researchgate.netiucr.org A synthetic route to diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) has been described, starting from ethyl 4-amino-3,5-difluorobenzoate. researchgate.netiucr.orgiucr.org The aminoester is subjected to an oxidative coupling reaction to form the azobenzene core. researchgate.netiucr.orgiucr.org

In one procedure, ethyl 4-amino-3,5-difluorobenzoate is treated with tert-butyl hypochlorite (B82951) and sodium iodide in diethyl ether to afford the diethyl-4,4'-(2,2',6,6'-tetrafluoro)azobenzene dicarboxylate. iucr.orgiucr.org This transformation highlights the utility of aminodifluorobenzoate esters as precursors to complex, functional molecules. google.com

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical method for identifying the functional groups and fingerprint of a molecule. For sodium 2,4-difluorobenzoate, both FT-IR and FT-Raman spectroscopy offer complementary information for a comprehensive vibrational analysis. nih.gov

The FT-IR spectrum of sodium 2,4-difluorobenzoate is distinguished by the characteristic vibrations of the carboxylate group and the substituted benzene ring. Unlike its parent carboxylic acid, which shows a broad O-H stretching band and a C=O stretching band around 1700 cm⁻¹, the sodium salt exhibits strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group. nih.govresearchgate.net

The asymmetric stretching vibration (νₐₛ(COO⁻)) typically appears in the range of 1540-1650 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is found in the 1300-1450 cm⁻¹ region. These intense bands are definitive indicators of the ionic salt structure.

Vibrations associated with the 2,4-difluorinated phenyl ring also provide key diagnostic peaks. The C-F stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 1100 cm⁻¹ and 1300 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations, as well as ring breathing modes, contribute to a complex pattern of bands in the 600-1500 cm⁻¹ region, which is unique to the substitution pattern of the molecule. researchgate.net Experimental and computational studies on 2,4-difluorobenzoic acid have provided a basis for these assignments. nih.govchemicalbook.com

Table 1: Characteristic FT-IR Bands for sodium;2,4-difluorobenzoate Note: Data is inferred from studies on 2,4-difluorobenzoic acid and general knowledge of carboxylate salts.

Wavenumber (cm⁻¹)Vibrational Mode
> 3000Aromatic C-H Stretching
~1620 - 1580Asymmetric Carboxylate (COO⁻) Stretching
~1500Aromatic C=C Ring Stretching
~1440 - 1400Symmetric Carboxylate (COO⁻) Stretching
~1280 - 1200C-F Stretching
~1150 - 1100C-F Stretching
~900 - 700Aromatic C-H Out-of-Plane Bending

FT-Raman spectroscopy provides complementary data to FT-IR, as different selection rules govern the activity of vibrational modes. americanpharmaceuticalreview.com In Raman spectra, non-polar bonds and symmetric vibrations often produce more intense signals. For sodium 2,4-difluorobenzoate, the symmetric stretching of the carboxylate group and the aromatic ring breathing modes are expected to be prominent. nih.govresearchgate.net

The FT-Raman spectrum of 2,4-difluorobenzoic acid has been studied, and these findings can be extrapolated to its sodium salt. nih.govchemicalbook.com The aromatic C-H stretching vibrations appear strongly in the 3050-3150 cm⁻¹ region. The ring breathing mode, which involves a symmetric expansion and contraction of the entire benzene ring, is a particularly strong and characteristic band in the Raman spectrum. researchgate.net The C-F stretching vibrations are also Raman active. The symmetric carboxylate stretch (νₛ(COO⁻)) is typically strong in the Raman spectrum, while the asymmetric stretch is often weaker.

Table 2: Expected FT-Raman Shifts for this compound Note: Data is inferred from studies on 2,4-difluorobenzoic acid. nih.govchemicalbook.com

Wavenumber (cm⁻¹)Vibrational Mode
~3100 - 3050Aromatic C-H Stretching
~1630Aromatic C=C Ring Stretching
~1440 - 1400Symmetric Carboxylate (COO⁻) Stretching
~800 - 700Ring Breathing Mode

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of sodium 2,4-difluorobenzoate, providing detailed information about the hydrogen, carbon, and fluorine atoms.

The ¹H NMR spectrum of sodium 2,4-difluorobenzoate in a suitable solvent like D₂O displays signals corresponding to the three protons on the aromatic ring. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the fluorine atoms and the carboxylate group. For comparison, the ¹H NMR spectrum of sodium benzoate (B1203000) shows multiplets between 7.44 and 7.87 ppm. researchgate.net

For sodium 2,4-difluorobenzoate, the proton ortho to the carboxylate group (H-6) is expected to be the most deshielded. It will appear as a multiplet due to coupling with the adjacent proton (H-5) and the fluorine atom at position 4. The proton at the H-5 position will also be a multiplet, coupled to H-6 and the fluorine at position 4. The proton at H-3, situated between the two fluorine atoms, will appear as another multiplet. The absence of a signal for an acidic proton confirms the formation of the sodium salt. chemicalbook.com The analysis of related compounds, such as potassium 2,6-difluorobenzoate, aids in interpreting these spectra. whiterose.ac.uk

Table 3: Predicted ¹H NMR Data for this compound Note: Predicted values based on analysis of 2,4-difluorobenzoic acid and related structures. chemicalbook.comnih.gov

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~7.0 - 7.2dddJH-F(2), JH-F(4), JH-H(5)
H-5~7.2 - 7.4dddJH-H(6), JH-F(4), JH-H(3)
H-6~7.8 - 8.0tdJH-H(5), JH-F(2)

The ¹³C NMR spectrum provides information on all seven carbon atoms in the sodium 2,4-difluorobenzoate molecule. The carboxylate carbon (COO⁻) typically resonates in the range of 165-175 ppm. The signals for the aromatic carbons are split due to coupling with the fluorine atoms (¹JC-F, ²JC-F, etc.), which provides definitive evidence for the substitution pattern.

The carbons directly bonded to fluorine (C-2 and C-4) will show large one-bond coupling constants (¹JC-F) and appear as doublets (or a doublet of doublets if coupled to both fluorines, though less likely for these positions). The other aromatic carbons will exhibit smaller two- or three-bond C-F couplings. Data from related compounds like 2,4-difluorobenzoyl chloride and various benzoic acids serve as a reference for predicting the chemical shifts. rsc.orgchemicalbook.com

Table 4: Predicted ¹³C NMR Data for this compound Note: Predicted values based on analysis of related structures. nih.govrsc.org

Carbon PositionPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-1~120 - 125dd
C-2~160 - 165d
C-3~105 - 110dd
C-4~162 - 167d
C-5~132 - 135d
C-6~112 - 115d
C=O~168 - 172t

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The chemical shifts are highly sensitive to the electronic environment, providing a large spectral dispersion that minimizes signal overlap. nih.govalfa-chemistry.com

For sodium 2,4-difluorobenzoate, two distinct signals are expected, one for the fluorine at position 2 (F-2) and one for the fluorine at position 4 (F-4). These signals will appear as doublets of doublets (or more complex multiplets) due to coupling with each other (³JF-F) and with nearby protons (³JH-F, ⁴JH-F). The chemical shifts, typically referenced to CFCl₃, are diagnostic for the specific positions on the aromatic ring. ucsb.edu The ability to directly observe the fluorine nuclei makes ¹⁹F NMR a primary tool for confirming the identity and purity of sodium 2,4-difluorobenzoate. icpms.cz

Table 5: Predicted ¹⁹F NMR Data for this compound Note: Predicted values based on analysis of related fluorobenzene (B45895) structures. nih.govucsb.edu

Fluorine PositionPredicted Chemical Shift (δ, ppm vs CFCl₃)Multiplicity
F-2~ -110 to -115ddd
F-4~ -105 to -110ddd

Mass Spectrometry (e.g., High-Resolution Electrospray Ionization Mass Spectrometry - HRESIMS)

High-Resolution Mass Spectrometry (HRESIMS) is a critical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For sodium 2,4-difluorobenzoate, analysis is typically performed on its corresponding anion, 2,4-difluorobenzoate (C₇H₃F₂O₂⁻), which is formed under negative ion electrospray ionization (ESI-) conditions.

The theoretical monoisotopic mass of the 2,4-difluorobenzoate anion is calculated to be 157.0048 Da. In a HRESIMS experiment, the measured mass should align closely with this theoretical value, confirming the elemental formula.

While the full mass spectrum of the sodium salt is not widely published, the electron ionization mass spectrum of its parent compound, 2,4-difluorobenzoic acid, is available and provides insight into potential fragmentation pathways. The fragmentation of the 2,4-difluorobenzoate anion would likely proceed through characteristic losses, such as the expulsion of a neutral carbon dioxide (CO₂) molecule, a common fragmentation for carboxylates.

Table 1: Expected Ions for Sodium 2,4-Difluorobenzoate in HRESIMS This table is generated based on theoretical calculations from the known molecular formula.

Ion SpeciesFormulaIon TypeCalculated m/z (Da)
C₇H₃F₂O₂⁻C₇H₃F₂O₂[M-Na]⁻157.0048
C₇H₄F₂O₂C₇H₃F₂NaO₂[M-Na+H]158.0126

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. nrc.gov The absorption of UV radiation by organic molecules is typically restricted to functional groups (chromophores) that contain valence electrons with low excitation energy. In sodium 2,4-difluorobenzoate, the primary chromophore is the substituted benzene ring conjugated with the carboxylate group.

The UV-Vis spectrum is expected to be dominated by π → π* transitions, which involve the excitation of electrons from pi bonding (π) orbitals to pi anti-bonding (π*) orbitals. For aromatic systems like the benzoate moiety, these transitions give rise to characteristic absorption bands. Detailed studies on the analogous benzoate anion in aqueous solution reveal two significant bands: a high-intensity B-band (benzenoid) and a lower-intensity C-band.

For the benzoate anion, the B-band appears around 225 nm, and the C-band is centered near 269 nm. It is anticipated that sodium 2,4-difluorobenzoate would exhibit a similar spectral profile. The presence of two fluorine atoms on the benzene ring may cause a slight shift in the absorption maxima (λ_max) due to their electronic effects. In solution at room temperature, these electronic transitions are superimposed on vibrational and rotational transitions, resulting in broad absorption bands rather than sharp lines.

Table 2: Predicted Electronic Transitions and Absorption Bands for Sodium 2,4-Difluorobenzoate This table is based on analogous data from benzoic acid studies.

Absorption BandProbable Transition TypeExpected Wavelength (λ_max) Range
B-Bandπ → π~225 - 235 nm
C-Bandπ → π~269 - 279 nm

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For a pure sample of sodium 2,4-difluorobenzoate, the experimental percentages of carbon (C), hydrogen (H), fluorine (F), sodium (Na), and oxygen (O) must match the theoretical values calculated from its molecular formula, C₇H₃F₂NaO₂. This comparison serves as a primary confirmation of the compound's purity and empirical formula.

The molecular weight of sodium 2,4-difluorobenzoate is 180.08 g/mol . Based on this, the theoretical elemental composition is calculated as shown in the table below.

Table 3: Theoretical Elemental Composition of Sodium 2,4-Difluorobenzoate This table is generated based on theoretical calculations from the molecular formula C₇H₃F₂NaO₂.

ElementSymbolAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07746.69
HydrogenH1.00833.0241.68
FluorineF18.998237.99621.10
SodiumNa22.990122.99012.77
OxygenO15.999231.99817.77
Total 180.085 100.00

Thermal Analysis Techniques (e.g., Thermogravimetry-Derivative Thermogravimetry-Differential Scanning Calorimetry)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. A simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment provides comprehensive information on thermal stability, decomposition pathways, and associated energy changes.

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass over time as it is heated. For sodium 2,4-difluorobenzoate, the TGA curve is expected to show a flat baseline at lower temperatures, indicating thermal stability. As the temperature increases to its decomposition point, a significant mass loss would be observed. This decomposition likely occurs in one or more stages, corresponding to the loss of gaseous fragments.

Derivative Thermogravimetry (DTG): The DTG curve is the first derivative of the TGA curve, and its peaks indicate the temperatures at which the rate of mass loss is at its maximum. This is useful for clearly identifying the onset and end temperatures of decomposition stages.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The DSC curve for sodium 2,4-difluorobenzoate would reveal thermal events such as melting or solid-state phase transitions (if any) as endothermic peaks. The decomposition process observed in TGA would correspond to either an endothermic (bond-breaking) or exothermic (oxidation) event in the DSC curve.

For sodium salts of aromatic carboxylic acids, decomposition is typically an energetic process that occurs at high temperatures. The process may begin with decarboxylation, followed by the breakdown of the resulting aromatic compound.

Crystallographic and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies of 2,4-Difluorobenzoate Derivatives

Single-crystal X-ray diffraction (SCXRD) provides definitive information on molecular structure, including bond lengths, bond angles, and conformational details of molecules within the crystal lattice. While the specific crystal structure of sodium;2,4-difluorobenzoate is not widely reported, extensive studies on related fluorobenzoic acid derivatives and their complexes provide significant insight into the structural motifs that can be anticipated.

For instance, the SCXRD study of a cocrystal involving 3-fluorobenzoic acid and 4-acetylpyridine revealed a monoclinic crystal system with the space group P2₁/c. nih.gov Such studies precisely determine the asymmetric unit's geometry and how it propagates through symmetry operations to build the entire crystal. Key structural parameters, such as the planarity of the aromatic rings and the torsion angles of the carboxylate group, are accurately defined. In many fluorobenzoic acid structures, the carboxylic acid group may be twisted out of the plane of the benzene (B151609) ring, a conformation influenced by intramolecular interactions and crystal packing forces. nih.govuc.pt

The analysis of 2-aminobenzothiazolium 4-fluorobenzoate showed that it crystallizes in a triclinic system. banglajol.info These studies are crucial for establishing the fundamental structural parameters that underpin the supramolecular assembly.

Table 1: Representative Crystallographic Data for a Fluorobenzoic Acid Derivative Data extracted from a study on 3-fluorobenzoic acid–4-acetylpyridine (1/1) cocrystal. nih.gov

ParameterValue
Chemical FormulaC₇H₅FO₂·C₇H₇NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0498 (11)
b (Å)10.5779 (8)
c (Å)11.5045 (8)
β (°)92.026 (4)
Volume (ų)1222.23 (18)
Z4

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to analyze polycrystalline materials. It is instrumental for phase identification, purity assessment, and characterization of crystalline solids. A PXRD pattern, which plots diffraction intensity against the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

For a compound like this compound, PXRD would be the primary method to:

Confirm crystalline identity: By comparing the experimental pattern to a standard pattern from a database or a calculated pattern from single-crystal data, one can confirm the identity of the bulk material.

Assess sample purity: The presence of sharp peaks corresponding to other crystalline phases would indicate impurities.

Study polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

The analysis involves measuring the d-spacings (the distance between parallel crystal planes), which are calculated from the peak positions using Bragg's Law. The relative intensities of the peaks are also characteristic of the substance. While specific PXRD data for this compound is not detailed in readily available literature, the methodology remains a standard and essential tool for the solid-state characterization of this and related compounds.

Elucidation of Crystal Packing Motifs and Supramolecular Assembly

The solid-state structure of 2,4-difluorobenzoate derivatives is governed by a hierarchy of intermolecular interactions that guide the molecules to assemble into a thermodynamically stable crystal lattice. The study of these interactions is central to crystal engineering.

Hydrogen bonds are among the most influential interactions in directing supramolecular assembly. In derivatives containing amide or amine functionalities, classical N-H···O hydrogen bonds are often observed, where the amide proton acts as a donor and a carboxylate oxygen acts as an acceptor.

Of particular significance in fluorinated organic compounds is the C-H···F interaction. Though weaker than conventional hydrogen bonds, these interactions are recognized as directional forces that play a crucial role in crystal packing. researchgate.net The acidic aromatic C-H groups can act as hydrogen bond donors to the electronegative fluorine atoms. Studies on various fluorobenzenes have demonstrated that C-H···F interactions are preferred over F···F contacts and are instrumental in defining the final crystal structure. researchgate.net The geometry of these interactions, including the H···F distance and the C-H···F angle, is critical for their characterization as weak hydrogen bonds. nih.govresearchgate.net

Table 2: Examples of Hydrogen Bond Geometries in Fluorobenzoic Acid Derivatives Data from a study of 3-fluorobenzoic acid with 4-acetylpyridine. nih.gov

Interaction TypeD-H···AD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)
Strong H-BondO-H···N2.6428 (14)1.68 (2)176.3 (18)
Weak H-BondC-H···F3.3870 (16)2.63 (2)134.3 (12)
Weak H-BondC-H···O3.385 (2)2.57 (2)142.5 (14)

Aromatic rings in adjacent molecules often engage in π-π stacking interactions, which contribute significantly to the stabilization of the crystal structure. These interactions arise from the electrostatic interaction between the electron-rich π-clouds of the aromatic systems. The geometry of these interactions can vary, from face-to-face to parallel-displaced or edge-to-face arrangements.

In fluorinated aromatic compounds, the presence of electronegative fluorine atoms can modify the quadrupole moment of the benzene ring, influencing the nature and strength of π-π stacking. Research indicates that fluorine substitution can sometimes disrupt ideal π-π stacking, leading to more offset arrangements. Nevertheless, these interactions remain a key packing feature. In the crystal structure of 2-oxo-2H-chromen-7-yl 4-fluorobenzoate, π-π stacking is observed with centroid-centroid distances ranging from 3.57 Å to 3.61 Å. uc.pt Strong π-π interactions are typically characterized by centroid-to-centroid distances under 3.8 Å. nih.gov

Coordination Environment Analysis in Metal Complexes

The 2,4-difluorobenzoate anion can act as a ligand, coordinating to metal ions through its carboxylate group to form metal-organic complexes. The analysis of the coordination environment around the metal center is crucial for understanding the structure and properties of these materials. The carboxylate group offers several potential coordination modes:

Monodentate: One oxygen atom coordinates to a single metal center.

Bidentate Chelating: Both oxygen atoms coordinate to the same metal center, forming a chelate ring.

Bidentate Bridging: The two oxygen atoms coordinate to two different metal centers, linking them together.

Studies on related metal(II) 2-fluorobenzoates show a rich diversity of structures, including monomers, dimers, and coordination polymers, depending on the metal ion, the presence of other co-ligands (like bipyridine or phenanthroline), and crystallization conditions. For example, copper(II) carboxylates often form binuclear "paddlewheel" structures where four carboxylate ligands bridge two copper centers. In rare cases, the fluorine atom itself might participate in coordination, although this is uncommon for fluorobenzoates. The coordination number and geometry of the metal ion (e.g., octahedral, tetrahedral, square planar) are determined by the number and arrangement of the coordinating atoms from the 2,4-difluorobenzoate and any other ligands present.

Coordination Number and Geometry

The coordination number of a central atom, in this case, the sodium cation (Na⁺), refers to the number of neighboring atoms to which it is directly bonded. The geometric arrangement of these atoms—for instance, whether they form an octahedral, tetrahedral, or more complex polyhedral shape—is a key aspect of the crystal structure. In the absence of crystallographic data for this compound, the coordination number and geometry of the sodium ion in this specific salt are unknown.

Generally, sodium ions in carboxylate salts can exhibit a range of coordination numbers, commonly from 6 to 8, leading to various coordination geometries. The specific arrangement is influenced by factors such as the size and shape of the carboxylate anion, the presence of solvent molecules (e.g., water in a hydrated crystal), and the packing forces within the crystal. Without experimental data, any description of the coordination environment around the sodium ion in this compound would be purely speculative.

Carboxylate Ligand Binding Modes

The carboxylate group (-COO⁻) of the 2,4-difluorobenzoate anion can coordinate to the sodium cation in several ways, known as binding modes. Common modes include:

Monodentate: The carboxylate group binds to a single metal ion through only one of its oxygen atoms.

Bidentate: Both oxygen atoms of the carboxylate group bind to the same metal ion. This can be further classified as chelating (forming a ring) or bridging (linking two different metal ions).

Bridging: The carboxylate group links two or more metal ions. This can occur in various fashions, such as syn-syn, syn-anti, and anti-anti bridging.

Further research, specifically the synthesis of suitable single crystals and their analysis via X-ray crystallography, is required to ascertain the detailed solid-state structure of this compound. Such studies would provide the necessary data to accurately describe the coordination environment of the sodium ion and the binding behavior of the carboxylate ligand.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Theoretical geometry optimization of 2,4-difluorobenzoic acid has been performed using DFT and Møller-Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set to predict the most stable molecular conformation. nih.gov These calculations provide detailed information on bond lengths and angles, which are fundamental to understanding the molecule's three-dimensional structure. The optimized geometric parameters for the monomer of 2,4-difluorobenzoic acid, calculated at the B3LYP and MP2 levels, are presented below.

ParameterB3LYP (Å or °)MP2 (Å or °)
C1-C21.3851.389
C1-C61.3871.393
C1-F121.3471.345
C2-C31.3881.393
C3-C41.3871.393
C4-C51.4051.407
C5-C61.4031.404
C2-C1-C6117.87118.06
C2-C1-F12118.38118.49
C1-C2-C3122.60122.33
C2-C3-C4118.09118.26
C3-C4-C5121.92121.71
C4-C5-C6117.24117.52

Data sourced from Karabacak et al., 2011. nih.gov

The vibrational modes of 2,4-difluorobenzoic acid have been computed using DFT methods, providing a theoretical infrared (IR) and Raman spectrum. nih.gov These calculated frequencies, when scaled by an appropriate factor, show good agreement with experimental data and allow for the assignment of specific vibrational modes to the observed spectral bands. The complete assignments are based on the total energy distribution (TED) of the vibrational modes, calculated with the scaled quantum mechanics (SQM) method. nih.gov

AssignmentCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
OH stretch3588--
CH stretch308230823088
C=O stretch174017111709
CC stretch161916201623
CC stretch158115831585
CH ip bend142914351438
CF stretch126712781280
OH ip bend12311236-
CF stretch114011421144
CH oop bend967968-
Ring oop deform777779781
OH oop bend675680-

ip: in-plane, oop: out-of-plane. Data sourced from Karabacak et al., 2011. nih.gov

Quantum Chemical Calculations of Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. For 2,4-difluorobenzoic acid, these values have been calculated, showing that charge transfer occurs within the molecule. nih.gov

OrbitalEnergy (eV)
HOMO-7.5839
LUMO-2.0003
HOMO-LUMO Gap (ΔE)5.5835

Data sourced from Karabacak et al., 2011. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of molecules, providing information on absorption wavelengths and excitation energies. nih.gov These calculations are essential for interpreting UV-Vis spectra and understanding the electronic transitions within the molecule. For 2,4-difluorobenzoic acid, TD-DFT calculations have been used to assign the absorption bands observed in its UV spectrum. nih.gov

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
4.53273.70.149HOMO -> LUMO
5.21237.90.086HOMO-1 -> LUMO
5.88210.80.201HOMO -> LUMO+1

Data sourced from Karabacak et al., 2011. nih.gov

Molecular Conformation and Torsion Angle Investigations

In-Depth Computational Analysis of Sodium 2,4-Difluorobenzoate Remains Elusive

A thorough search for computational chemistry and theoretical characterization studies focusing specifically on the intermolecular interactions of sodium 2,4-difluorobenzoate has revealed a significant gap in the available scientific literature. Despite targeted searches for quantum chemical calculations, crystal structure analyses accompanied by theoretical modeling, Hirshfeld surface analysis, or Quantum Theory of Atoms in Molecules (QTAIM) studies, no specific research detailing the intermolecular interactions of this particular compound could be identified.

While general methodologies for studying non-covalent interactions in molecular crystals are well-established, and studies on related compounds such as 2,4-difluorobenzoic acid exist, a dedicated computational analysis of the sodium salt, which would provide detailed data on interaction energies, bond critical points, and other topological features of the electron density, is not publicly available at this time. Such studies are crucial for a deep understanding of the forces that govern the crystal packing and, consequently, the material's physical properties.

The absence of this specific information prevents the compilation of detailed research findings and data tables as requested. The scientific community has yet to publish a comprehensive theoretical investigation into the intermolecular forces at play within the crystal lattice of sodium 2,4-difluorobenzoate.

Coordination Chemistry and Applications in Metal Organic Systems

Synthesis and Characterization of Metal Complexes with 2,4-Difluorobenzoate Ligands

The synthesis of metal complexes with 2,4-difluorobenzoate ligands typically involves the reaction of a corresponding metal salt with sodium 2,4-difluorobenzoate or 2,4-difluorobenzoic acid in a suitable solvent system. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, elemental analysis, infrared (IR) and Raman spectroscopy, and thermogravimetric analysis (TGA).

A series of lanthanide complexes with 2,4-difluorobenzoate (2,4-DFBA) and the ancillary ligand o-phenanthroline (phen) have been successfully synthesized and structurally characterized. ub.eduresearchgate.netrsc.org These complexes share the general formula [Ln(2,4-DFBA)₃(phen)]₂, where Ln represents a lanthanide ion such as Lanthanum (La), Samarium (Sm), Europium (Eu), Gadolinium (Gd), Terbium (Tb), Dysprosium (Dy), Holmium (Ho), or Erbium (Er). ub.eduresearchgate.netrsc.org

The synthesis is typically achieved through methods like volatilization. researchgate.netrsc.org X-ray diffraction studies reveal that these complexes are often binuclear, with the two lanthanide centers bridged by the carboxylate groups of the 2,4-difluorobenzoate ligands. researchgate.net The coordination environment of the lanthanide ions is completed by the nitrogen atoms of the phenanthroline ligand and additional oxygen atoms from the carboxylate groups. For instance, in the Sm and Eu complexes, the metal ions are nine-coordinated and exhibit a muffin-like geometry. rsc.org In contrast, the Er complex is eight-coordinated with a double-hat triangular prism geometry. rsc.org

These structural variations highlight the influence of the lanthanide contraction on the coordination sphere. The characterization of these complexes is further supported by elemental analysis, IR and Raman spectroscopy, and powder X-ray diffraction (PXRD). researchgate.netrsc.org

Table 1: Crystallographic Data for Selected Lanthanide 2,4-Difluorobenzoate Complexes
ComplexCrystal SystemSpace GroupCoordination NumberReference
[Sm(2,4-DFBA)₃(phen)]₂MonoclinicP2₁/n9 rsc.org
[Eu(2,4-DFBA)₃(phen)]₂MonoclinicP2₁/n9 rsc.org
[Er(2,4-DFBA)₃(phen)]₂MonoclinicP2₁/n8 rsc.org
[Tb(2,4-DFBA)₃(phen)]₂MonoclinicP2₁/nNot specified researchgate.net
[Dy(2,4-DFBA)₃(phen)]₂MonoclinicP2₁/nNot specified researchgate.net

While the coordination chemistry of other substituted benzoates with transition metals is well-documented, there is a notable scarcity of published research specifically on the synthesis and structural characterization of copper(II) and cobalt(II) complexes with sodium 2,4-difluorobenzoate. Extensive searches of the scientific literature did not yield specific examples of discrete or polymeric structures for these particular metal-ligand combinations. This suggests that this area of coordination chemistry remains largely unexplored.

For context, studies on copper(II) and cobalt(II) complexes with other fluorinated benzoates, such as 2-fluorobenzoate (B1215865), have revealed a range of structures from monomeric to dimeric and polymeric. imist.ma These studies indicate that the coordination modes can be influenced by the presence of ancillary ligands and the position of the fluorine substituent. imist.ma However, without direct experimental data for 2,4-difluorobenzoate complexes, any structural predictions would be speculative.

Exploration of Coordination Polymers and Supramolecular Frameworks

The 2,4-difluorobenzoate ligand, in conjunction with lanthanide ions, has shown a propensity for forming intricate supramolecular structures. ub.eduresearchgate.netrsc.org While true coordination polymers, where the 2,4-difluorobenzoate acts as a bridging ligand to form extended covalent networks, have not been extensively reported, the literature describes the self-assembly of discrete binuclear lanthanide complexes into higher-dimensional frameworks through non-covalent interactions.

For example, the [Ln(2,4-DFBA)₃(phen)]₂ complexes form two-dimensional supramolecular structures. rsc.org These extended architectures are stabilized by a combination of weak C-H···F hydrogen bonds and π-π stacking interactions between the aromatic rings of the phenanthroline and 2,4-difluorobenzoate ligands. rsc.org The specific nature of these interactions can lead to different packing arrangements, even for complexes with the same general formula. researchgate.net

The study of lanthanide coordination polymers with other fluorinated ligands, such as 2,3,5,6-tetrafluoroterephthalic acid, has highlighted the significant role of fluorine-fluorine interactions in directing the supramolecular assembly of these frameworks. mdpi.com It is plausible that similar interactions contribute to the stability of the supramolecular structures formed by 2,4-difluorobenzoate complexes.

Impact of Fluorination on Ligand Behavior in Coordination Compounds

The introduction of fluorine atoms onto the benzoate (B1203000) ligand has a pronounced effect on its electronic properties and, consequently, its behavior in coordination compounds. The high electronegativity of fluorine leads to a withdrawal of electron density from the aromatic ring and the carboxylate group. This can influence the acidity of the parent carboxylic acid and the strength of the metal-carboxylate bond.

Furthermore, the presence of fluorine atoms can introduce new possibilities for non-covalent interactions, such as hydrogen bonds involving the fluorine atoms (C-H···F) and halogen-halogen interactions (F···F). These interactions can play a crucial role in the solid-state packing of the complexes, leading to the formation of specific supramolecular architectures. rsc.orgmdpi.com

Studies on a series of isostructural coordination polymers with fluorinated trimesate linkers have shown that increasing the degree of fluorination can lead to a decrease in the thermal stability of the resulting frameworks. mdpi.com Conversely, the temperatures required to release guest solvent molecules were observed to increase with greater fluorination. mdpi.com While these findings are for a different carboxylate system, they provide valuable insight into the potential effects of fluorination that may also be relevant to 2,4-difluorobenzoate-based coordination compounds.

Research on Luminescence Properties of Lanthanide Complexes

Lanthanide complexes containing 2,4-difluorobenzoate are of particular interest due to their potential luminescent properties. The organic ligand can act as an "antenna," absorbing energy and transferring it to the central lanthanide ion, which then emits light through its characteristic f-f electronic transitions.

Research has shown that terbium (Tb³⁺) and dysprosium (Dy³⁺) complexes of the type [Ln(2,4-DFBA)₃(phen)]₂ exhibit characteristic fluorescence. researchgate.net The fluorescence properties of the europium (Eu³⁺) and terbium (Tb³⁺) analogues have also been investigated, with fluorescence lifetimes of 1.288 ms (B15284909) and 0.648 ms reported, respectively. rsc.org

The efficiency of the luminescence can be influenced by several factors, including the efficiency of the energy transfer from the ligand to the metal ion and the presence of quenching species, such as coordinated water molecules. Studies on related Eu(III) and Tb(III) complexes with 2-fluorobenzoate have demonstrated that modifications to the coordination sphere that reduce the number of coordinated water molecules can lead to an improvement in the emission quantum yield. ub.edu For these 2-fluorobenzoate complexes, solid-state quantum yields of 27% for the Eu(III) complex and 76% for the Tb(III) complex have been reported. ub.edu

Table 2: Luminescence Data for Selected Lanthanide Complexes
ComplexEmission ColorFluorescence Lifetime (ms)Quantum Yield (%)Reference
[Eu(2,4-DFBA)₃(phen)]₂Red1.288Not Reported rsc.org
[Tb(2,4-DFBA)₃(phen)]₂Green0.648Not Reported rsc.org
[Dy(2,4-DFBA)₃(phen)]₂CharacteristicNot ReportedNot Reported researchgate.net
[Eu₂(μ₂-2FBz)₄(2FBz)₂(H-2FBz)₂(H₂O)₂]Red0.13 (solid)27 (solid) ub.edu
[Tb₂(μ₂-2FBz)₄(2FBz)₂(H-2FBz)₂(H₂O)₂]Green0.42 (solid)76 (solid) ub.edu

Reactivity, Reaction Mechanisms, and Mechanistic Studies

Nucleophilic Substitution Reactions

For a nucleophilic attack to occur, the aromatic ring must be electron-poor, which is facilitated by the presence of strong electron-withdrawing groups. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The rate of SNAr reactions is highly dependent on the nature of the leaving group. Halogens are common leaving groups, and their ability to be displaced follows the order F > Cl > Br > I. This is contrary to the trend in SN1 and SN2 reactions and is because the rate-determining step is the initial attack by the nucleophile to form the carbanion. The high electronegativity of fluorine stabilizes the intermediate complex more effectively, thus accelerating the reaction.

In derivatives of 2,4-difluorobenzoate, the fluorine atoms can serve as leaving groups in SNAr reactions, especially when the ring is further activated. For instance, in compounds like 2,4-difluoronitrobenzene, the nitro group provides strong activation, enabling sequential displacement of the fluorine atoms by nucleophiles such as amines. While the carboxylate group in sodium 2,4-difluorobenzoate is not as strongly activating as a nitro group, nucleophilic substitution can still be achieved under specific conditions, often requiring stronger nucleophiles or more forcing reaction conditions. The positions ortho and para to an activating group are most susceptible to attack.

Coupling Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these reactions. While the carbon-fluorine bond is generally robust and less reactive in standard cross-coupling conditions compared to C-Br or C-I bonds, fluorinated arenes can participate in these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. It is a versatile method for creating biaryl structures. While direct coupling involving the C-F bond of 2,4-difluorobenzoate would be challenging, derivatives such as 5-bromo-2,4-difluorobenzoic acid are excellent substrates, where the palladium catalyst selectively activates the more reactive C-Br bond.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Fluorinated aryl halides can be used as coupling partners. The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. The reaction is effective for a wide range of aryl halides. Similar to other coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl > F, making direct coupling at the C-F positions of 2,4-difluorobenzoate less favorable than at other halogenated sites.

A summary of common palladium-catalyzed coupling reactions is presented in the table below.

Reaction Name Coupling Partners Typical Catalyst System Bond Formed
Suzuki-MiyauraOrganohalide + OrganoboronPd(0) complex + BaseC(sp²) - C(sp²)
HeckUnsaturated Halide + AlkenePd(0) complex + BaseC(sp²) - C(sp²)
SonogashiraAryl/Vinyl Halide + Terminal AlkynePd(0) complex + Cu(I) cocatalyst + BaseC(sp²) - C(sp)

Photochemical Reactivity (e.g., Photocleavage Mechanisms)

The photochemical behavior of aromatic compounds is diverse and can lead to unique transformations. For benzoic acid derivatives, photochemical reactions can involve the carboxyl group or the aromatic ring itself.

One potential pathway is photodecarboxylation . Studies on related compounds, such as p-benzoquinone diazide carboxylic acids, have shown that irradiation can lead to the loss of carbon dioxide following the formation of a carbene intermediate. This process can generate highly reactive species like didehydrophenols. This suggests that under UV irradiation, sodium 2,4-difluorobenzoate could potentially undergo decarboxylation, leading to the formation of a 1,3-difluorophenyl anion or radical.

Another area of photochemical reactivity involves esters derived from benzoic acid. The photolysis of arylcarbonylmethyl esters, for instance, can proceed through the formation of photoenols upon UV irradiation. These intermediates can then react to release the free carboxylic acid. For example, the photolysis of a 2,5-dimethylphenacyl (DMP) benzoate (B1203000) ester in methanol (B129727) has been shown to efficiently release benzoic acid through a mechanism involving a triplet enol intermediate. While this applies to an ester derivative rather than the sodium salt, it illustrates a fundamental photochemical pathway available to the benzoate moiety.

Influence of Fluorine on Aromatic Reactivity (e.g., Electrophilic Aromatic Substitution)

The two fluorine atoms on the benzene (B151609) ring have a profound and dualistic influence on the reactivity of sodium 2,4-difluorobenzoate in electrophilic aromatic substitution (EAS) reactions. This influence stems from the competition between two electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect through the sigma bond network. This effect decreases the electron density of the aromatic ring, making it less nucleophilic and thus deactivating it towards attack by electrophiles compared to benzene.

Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the fluorine atom.

In sodium 2,4-difluorobenzoate, the situation is more complex due to the presence of three substituents: two fluorine atoms and a carboxylate group. The directing effects of these groups must be considered collectively.

Substituent Inductive Effect Resonance Effect Overall Effect Directing Influence
-FStrongly Withdrawing (-I)Weakly Donating (+R)DeactivatingOrtho, Para-Directing
-COO⁻ (Na⁺)Withdrawing (-I)Withdrawing (-R)DeactivatingMeta-Directing

Applications in Advanced Materials and Specialty Chemicals Research

Sodium 2,4-difluorobenzoate, and its parent compound 2,4-difluorobenzoic acid, serve as crucial building blocks in the realm of materials science and chemical research. The strategic placement of fluorine atoms on the benzene (B151609) ring imparts unique electronic properties and reactivity, making this compound a valuable precursor for a range of high-performance materials and a subject of fundamental scientific inquiry.

Role in Biological Research and Structure Activity Relationship Investigations Focus on Chemical Synthesis/probe, Not Clinical

Utilization in Chemical Probe Synthesis for Biological Systems

Chemical probes are indispensable small molecules used to study and manipulate biological processes. The incorporation of the 2,4-difluorobenzoyl moiety, derived from sodium 2,4-difluorobenzoate, can impart specific properties to these probes, such as altered binding affinity, metabolic stability, and unique spectroscopic signatures. While direct examples of sodium 2,4-difluorobenzoate in readily available literature for probe synthesis are not abundant, the principles of medicinal chemistry strongly support its application in this area. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, influencing the probe's affinity and selectivity for its biological target.

Synthetic Building Block for Bioactive Molecules

The 2,4-difluorobenzoate scaffold serves as a versatile starting point for the synthesis of more complex molecules with specific biological activities. Its utility as a precursor is demonstrated in the development of antagonists for key cellular targets and in the modification of natural products to probe their biological functions.

Intermediate in the Synthesis of Brefeldin A Derivatives for Structure-Activity Studies

Brefeldin A is a naturally occurring macrolide that has been extensively studied for its ability to disrupt protein transport within cells. To better understand its mechanism of action and to develop analogues with improved properties, researchers synthesize a variety of Brefeldin A derivatives. In a notable study, a series of Brefeldin A ester derivatives were synthesized to evaluate their cytotoxic activities against leukemia cells. mdpi.com One of the most potent compounds identified was Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate. mdpi.com Although this specific derivative utilizes a closely related isomer, this research highlights the strategic use of difluorobenzoic acids in modifying natural products to probe their biological activity. The general synthetic method involves the reaction of Brefeldin A with the corresponding benzoic acid derivative in the presence of coupling agents. mdpi.com The resulting data from these derivatives helps to build a comprehensive structure-activity relationship profile for Brefeldin A. mdpi.comresearchgate.netnih.gov

Below is a table summarizing the cytotoxic activity of selected Brefeldin A derivatives from the aforementioned study.

CompoundModificationIC₅₀ (µM) against K562 cells
Brefeldin A->10
Brefeldin A 7-O-benzoate7-O-benzoate1.89
Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate 7-O-2-chloro-4,5-difluorobenzoate 0.84
Brefeldin A 7-O-4-fluorobenzoate7-O-4-fluorobenzoate2.49
Brefeldin A 7-O-2,4-dichlorobenzoate7-O-2,4-dichlorobenzoate1.25

Contribution to Understanding Fluorinated Compound Interactions in Biological Contexts

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. The 2,4-difluorophenyl group, derived from sodium 2,4-difluorobenzoate, serves as an excellent tool for studying these effects in a biological context.

Conclusion and Future Research Directions

Synthesis of Novel 2,4-Difluorobenzoate Derivatives

The 2,4-difluorobenzoate scaffold serves as a versatile building block for the creation of more complex molecules. chemimpex.com Future research will likely focus on the synthesis of a diverse range of novel derivatives to explore new chemical spaces and biological activities. Methyl 2,4-difluorobenzoate is a known intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com Building upon this, future synthetic efforts could be directed towards:

Ester and Amide Libraries: Expanding the range of esters and amides derived from 2,4-difluorobenzoic acid to create libraries for high-throughput screening in drug discovery and materials science.

Heterocyclic Derivatives: Incorporating the 2,4-difluorobenzoyl moiety into various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. acs.org

Fluorinated Peptidomimetics: Utilizing 2,4-difluorobenzoic acid as a component in the design of peptidomimetics, where the fluorine atoms can enhance metabolic stability and binding affinity.

These synthetic explorations will provide a platform for discovering new compounds with tailored properties.

Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the molecular structure and properties of 2,4-difluorobenzoate derivatives is essential for their rational design and application. While standard techniques provide valuable information, future research will benefit from the application of more advanced methods. spectroscopyonline.com There is a growing need for sensitive, fluorine-specific detectors for the identification of novel and unknown fluorinated compounds. nih.govresearchgate.net

Emerging trends in spectroscopic analysis include:

Solid-State NMR Spectroscopy: To probe the structure and dynamics of crystalline forms of sodium;2,4-difluorobenzoate and its derivatives, providing insights into intermolecular interactions.

Advanced Mass Spectrometry: Techniques like inductively coupled plasma mass spectrometry (ICP-MS) are being optimized for the effective analysis of fluorinated compounds. nih.govresearchgate.net

Chiral Spectroscopy: For derivatives that are chiral, advanced techniques like vibrational circular dichroism (VCD) could be employed to determine their absolute configuration.

These advanced methods will offer a more detailed picture of the structural and electronic properties of these molecules. rsc.org

Emerging Trends in Computational and Theoretical Studies

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding synthetic efforts, and elucidating reaction mechanisms. Future computational studies on 2,4-difluorobenzoate derivatives are expected to provide deeper insights into their behavior.

Key areas for future computational research include:

Reactivity Prediction: Employing density functional theory (DFT) and other high-level computational methods to predict the reactivity of different sites on the 2,4-difluorobenzoate scaffold, aiding in the design of new synthetic routes. dntb.gov.ua

Conformational Analysis: Studying the conformational preferences of flexible derivatives to understand their interaction with biological targets or their packing in solid-state materials.

Spectra Simulation: Accurately predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of newly synthesized compounds.

These theoretical studies will complement experimental work and accelerate the discovery of new applications.

Development of Novel Coordination Compounds and MOFs

The carboxylate group of 2,4-difluorobenzoate is an excellent ligand for coordinating with metal ions, opening up possibilities for the construction of novel coordination compounds and metal-organic frameworks (MOFs). ijraset.com Fluorinated organic linkers are increasingly being used in the construction of MOFs. alfa-chemistry.com

Future research in this area could focus on:

Lanthanide Complexes: Synthesizing lanthanide complexes with 2,4-difluorobenzoate ligands to explore their potential luminescent and magnetic properties.

Functional MOFs: Using this compound as a linker to create MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. cd-bioparticles.netrsc.org The inclusion of fluorine can enhance chemical stability and improve catalytic activity. cd-bioparticles.net

Mixed-Ligand Systems: Incorporating 2,4-difluorobenzoate along with other organic linkers to create heteroleptic coordination compounds and MOFs with unique structures and properties.

The development of these coordination materials could lead to advancements in various technological fields.

Exploration of New Reactivity Pathways and Mechanistic Insights

Understanding the fundamental reactivity of the 2,4-difluorobenzoate system is crucial for developing new synthetic methodologies. Future research should aim to explore novel reaction pathways and gain deeper mechanistic insights.

Potential areas of investigation include:

C-H Functionalization: Developing methods for the selective functionalization of the C-H bonds on the aromatic ring, providing a direct route to more complex derivatives.

Decarboxylative Coupling Reactions: Investigating the use of 2,4-difluorobenzoic acid in decarboxylative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Mechanistic Studies: Employing kinetic studies and computational modeling to elucidate the mechanisms of key reactions involving 2,4-difluorobenzoate, such as nucleophilic aromatic substitution. acs.org

These studies will expand the synthetic utility of this important building block.

Potential for New Applications in Materials Science and Chemical Biology

The unique properties of the 2,4-difluorobenzoate moiety make it an attractive component for the development of new materials and chemical tools for biological studies.

Future applications could be explored in the following areas:

Liquid Crystals: Investigating the mesomorphic properties of chiral fluorinated benzoates for their potential use in liquid crystal displays. researchgate.net

Polymers and Coatings: Incorporating the 2,4-difluorobenzoate unit into polymers to enhance their thermal stability and chemical resistance. chemimpex.com

Chemical Biology: Designing and synthesizing 2,4-difluorobenzoate-based probes and labels for studying biological processes, leveraging the unique spectroscopic signature of fluorine. nih.gov The introduction of fluorine can also increase the metabolic stability of bioactive molecules. nih.gov

The exploration of these new frontiers promises to unlock the full potential of this compound and its derivatives in a wide range of scientific and technological applications.

Q & A

Q. What are the standard synthetic routes for sodium 2,4-difluorobenzoate, and how can reaction conditions be optimized?

Sodium 2,4-difluorobenzoate is typically synthesized via hydrolysis of ethyl 2,4-difluorobenzoate under basic conditions (e.g., NaOH or KOH) . Key parameters include:

  • Temperature : Controlled hydrolysis at 60–80°C minimizes side reactions.
  • Catalyst selection : Aqueous NaOH (1–2 M) ensures complete ester cleavage.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. How can sodium 2,4-difluorobenzoate be characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • ¹⁹F NMR : Peaks at δ ≈ -110 ppm (ortho-F) and -120 ppm (para-F) confirm substitution patterns .
  • IR : Stretching vibrations at 1680–1700 cm⁻¹ (COO⁻) and 1500–1520 cm⁻¹ (C-F) .
    • Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL ) resolves bond lengths (C-F: ~1.34 Å) and coordination geometry in metal complexes .

Q. What are the solubility and stability considerations for sodium 2,4-difluorobenzoate in aqueous and organic solvents?

  • Solubility :
  • High solubility in polar solvents (e.g., water: ~50 mg/mL; DMSO: >100 mg/mL) .
  • Limited solubility in nonpolar solvents (e.g., hexane: <1 mg/mL).
    • Stability :
  • Stable under inert atmospheres; hydrolyzes slowly in acidic conditions (pH < 4) .

Advanced Research Questions

Q. How does sodium 2,4-difluorobenzoate act as a ligand in coordination chemistry, and what factors influence its binding modes?

  • Binding modes :
  • Monodentate (via carboxylate oxygen) in Co(II) and Cd(II) complexes .
  • Bridging bidentate in polymeric structures .
    • Influencing factors :
  • Substituent effects : Electron-withdrawing F atoms enhance Lewis acidity of coordinated metals .
  • Counterion effects : Larger anions (e.g., NO₃⁻) promote higher coordination numbers .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic structure and reactivity of sodium 2,4-difluorobenzoate?

  • Density Functional Theory (DFT) :
  • Hybrid functionals (e.g., B3LYP ) predict charge distribution (F atoms: δ ≈ -0.25 e) and frontier orbitals (HOMO: carboxylate group; LUMO: aromatic ring) .
  • Solvent effects (PCM model) improve accuracy of hydrolysis pathway simulations .

Q. How can researchers resolve contradictions in reaction mechanisms involving sodium 2,4-difluorobenzoate (e.g., competing hydrolysis vs. nucleophilic substitution)?

  • Methodological approaches :
  • Kinetic studies : Monitor pH-dependent hydrolysis rates (e.g., UV-Vis at 260 nm) .
  • Isotopic labeling : ¹⁸O tracing in hydrolysis products distinguishes ester cleavage pathways .
  • Computational modeling : Transition state analysis identifies dominant mechanisms under varying conditions .

Q. What challenges arise in crystallizing sodium 2,4-difluorobenzoate derivatives, and how can they be mitigated?

  • Challenges :
  • Hygroscopicity: Absorbs moisture, leading to amorphous precipitates .
  • Polymorphism: Multiple packing arrangements complicate phase identification .
    • Solutions :
  • Crystallization additives : Use crown ethers to stabilize Na⁺ ions .
  • Low-temperature XRD : Reduces thermal motion artifacts in crystal structure refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.